molecular formula C11H5ClN2O2 B15066919 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione CAS No. 61975-71-1

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione

Cat. No.: B15066919
CAS No.: 61975-71-1
M. Wt: 232.62 g/mol
InChI Key: HHVGEHSOVIDKGE-UHFFFAOYSA-N
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Description

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is a heterocyclic compound that features a naphthalene ring fused with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloronaphthalene-1,2-diamine with phthalic anhydride in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in a solvent such as acetic acid or ethanol. The product is then purified through recrystallization or chromatography.

Industrial Production Methods

On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as Lewis acids or transition metal complexes may be employed to facilitate the cyclization reaction. The use of automated systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.

    Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkyl halides can be used in the presence of a base or under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro or tetrahydro derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of dyes, pigments, and other functional materials.

Mechanism of Action

The mechanism of action of 4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. The compound’s structural features allow it to form stable complexes with these targets, thereby modulating their activity and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Lacks the chlorine substituent, which may affect its reactivity and biological activity.

    4-Bromo-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Similar structure with a bromine atom instead of chlorine, which may influence its chemical properties and applications.

    4-Methyl-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione: Contains a methyl group instead of chlorine, potentially altering its reactivity and biological interactions.

Uniqueness

4-Chloro-2H-naphtho[1,2-d]imidazole-2,5(3H)-dione is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine substituent can participate in various substitution reactions, making it a versatile intermediate in organic synthesis. Additionally, the compound’s potential therapeutic properties make it a valuable target for medicinal chemistry research.

Properties

CAS No.

61975-71-1

Molecular Formula

C11H5ClN2O2

Molecular Weight

232.62 g/mol

IUPAC Name

4-chloro-5-hydroxybenzo[e]benzimidazol-2-one

InChI

InChI=1S/C11H5ClN2O2/c12-7-9-8(13-11(16)14-9)5-3-1-2-4-6(5)10(7)15/h1-4,15H

InChI Key

HHVGEHSOVIDKGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C3=NC(=O)N=C23)Cl)O

Origin of Product

United States

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